4-(Allylamino)-3-nitrobenzoic acid

概要

説明

Synthesis Analysis

The synthesis of related compounds, such as 4-amino-3-nitrobenzoic acid methyl ester, involves a Fischer esterification reaction, which is a straightforward process that can be completed within 1 hour to 16 hours, depending on the desired yield . This suggests that the synthesis of 4-(Allylamino)-3-nitrobenzoic acid could potentially be achieved through similar esterification reactions or by modifying the amino group of a related compound.

Molecular Structure Analysis

The molecular structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a compound with some structural similarities, shows that the dihedral angles of the substituent groups with respect to the phenyl moiety are quite specific, indicating that the molecular geometry of nitrobenzoic acid derivatives is an important factor in their chemical behavior . This information can be extrapolated to hypothesize about the molecular structure of 4-(Allylamino)-3-nitrobenzoic acid, which would likely also exhibit specific dihedral angles affecting its properties.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 4-(Allylamino)-3-nitrobenzoic acid, but they do provide information on the reactivity of similar compounds. For instance, 4-aminobenzoic acid has been shown to form molecular adducts with various halo and nitro substituted aromatic compounds, indicating a propensity for hydrogen bonding and potential for forming cocrystals . This suggests that 4-(Allylamino)-3-nitrobenzoic acid may also participate in similar reactions, potentially leading to the formation of adducts or cocrystals with other aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as 4-nitroaniline 4-aminobenzoic acid, have been studied, revealing that these materials can exhibit specific thermal properties, such as a sharp melting point, and optical properties, such as a defined cutoff wavelength and optical band gap . These findings can be used to infer that 4-(Allylamino)-3-nitrobenzoic acid might also display distinct thermal and optical properties that could be characterized using similar analytical techniques.

科学的研究の応用

Molecular Structure Analysis

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, an analogous compound to 4-(Allylamino)-3-nitrobenzoic acid, has been studied for its molecular structure. It crystallizes as hydrogen-bonded dimers and is significant for understanding the dihedral angles of substituent groups in similar compounds, which can be crucial for the design of inhibitors for influenza virus neuraminidase protein (Jedrzejas et al., 1995).

Chemical Synthesis

Research has shown the potential of nitrobenzoic acid derivatives in chemical synthesis. For instance, the enantioselective transfer hydrogenation of carbonate, employing a cyclometalated iridium C,O-benzoate derived from 4-cyano-3-nitrobenzoic acid, demonstrates the synthesis of (hydroxymethyl)allylation products in various stereoselective and enantiocontrol manners (Zhang et al., 2010).

Crystallographic Studies

The study of salts of 4-nitrobenzoic acid, including those with allylamino groups, has been crucial in understanding the supramolecular architecture in crystal packing. These studies reveal how ionic forms in crystals are held together via hydrogen bonds, forming chain-like structures and two-dimensional layers (Chumakov et al., 2006).

Thermal and Kinetic Studies

Nitrobenzoic derivatives, including 4-nitrobenzoic acid, have been analyzed for their thermal behavior and kinetics. This research is significant in the medical-pharmaceutical field, providing insights into the thermal stability and phase transitions of these compounds (Crisan et al., 2018).

Luminescence Studies

The luminescence quantum yield of nitrobenzoic acid complexes, which are structurally similar to 4-(Allylamino)-3-nitrobenzoic acid, has been a subject of interest. Such studies are important for developing luminescent lanthanide ion-based coordination polymers (de Bettencourt-Dias & Viswanathan, 2006).

Electro

chemical ProcessesThe mediated electrooxidation of 4-nitrotoluene into 4-nitrobenzoic acid is a key example of how 4-(Allylamino)-3-nitrobenzoic acid derivatives can be utilized in electrochemical processes. The presence of a phase transfer agent accelerates the reaction, highlighting its significance in industrial chemical transformations (Lapicque & Storck, 1985).

Heterocyclic Scaffold Synthesis

Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid, structurally related to 4-(Allylamino)-3-nitrobenzoic acid, have been used as building blocks in the synthesis of various heterocyclic scaffolds. This demonstrates the potential of nitrobenzoic acid derivatives in the development of diverse libraries of heterocycles, which are crucial in drug discovery (Křupková et al., 2013).

Hazard Assessment in Production Processes

The production process of 4-nitrobenzoic acid, closely related to 4-(Allylamino)-3-nitrobenzoic acid, has been studied for hazard assessment. This research is vital for understanding the safety and control measures required in the chemical industry, especially in processes involving nitrobenzoic acid derivatives (Andreozzi et al., 1997).

Catalytic Applications

The use of 4-nitrobenzoic acid in palladium-catalyzed allylic C-H acyloxylation showcases another application of similar compounds. This research demonstrates how such compounds can enhance catalytic activity and selectivity in organic synthesis, offering insights into more efficient and sustainable chemical processes (Skhiri et al., 2021).

特性

IUPAC Name |

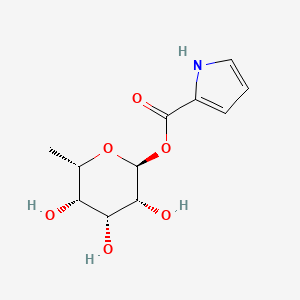

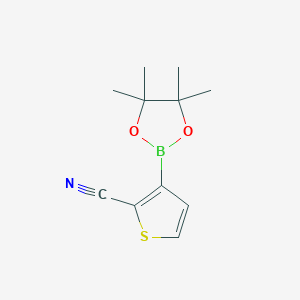

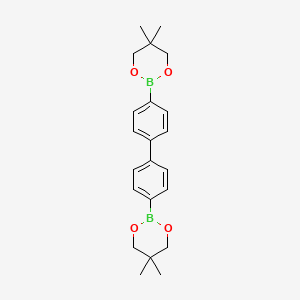

3-nitro-4-(prop-2-enylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-2-5-11-8-4-3-7(10(13)14)6-9(8)12(15)16/h2-4,6,11H,1,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXPQLMFDNLGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471053 | |

| Record name | 4-(allylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allylamino)-3-nitrobenzoic acid | |

CAS RN |

160219-82-9 | |

| Record name | 4-(allylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)